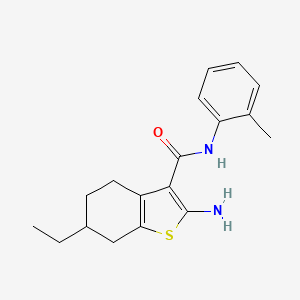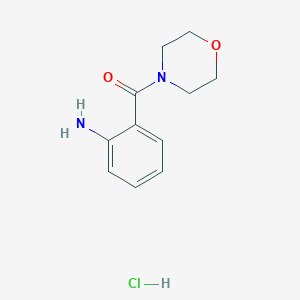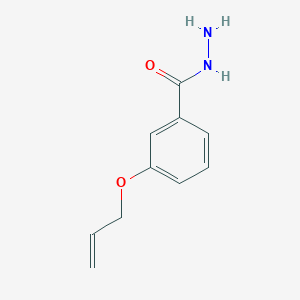
5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized through the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde. The compounds were characterized using various spectroscopic methods . Another research synthesized 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one and characterized it using FT-IR, 1H NMR, UV–vis spectra, and XRD, along with theoretical calculations . Similarly, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was achieved by reacting 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . Additionally, the synthesis of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2 was reported, providing insights into the structural assessment of such compounds .
Molecular Structure Analysis
The molecular structure of these triazole derivatives is often stabilized by intermolecular interactions such as hydrogen bonds and C–H⋯π interactions. For instance, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one is stabilized by two intermolecular hydrogen bonds and a C–H⋯π interaction . The crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate reveals weak hydrogen bonds and C–H⋯π supramolecular interactions forming a three-dimensional network . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their synthesis and the functional groups present in their structures. The reactions typically involve nucleophilic substitution and condensation steps, as seen in the synthesis of the various triazole derivatives . The presence of functional groups such as thioacetate in the case of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate suggests potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physicochemical properties of these triazole derivatives include their lipophilicity, which was investigated using HPLC for the compounds synthesized in the first study . The antioxidant activities of these compounds were also evaluated, comparing them to standard antioxidants . The crystallographic studies provide detailed information on the unit cell parameters and the density of the compounds, which are important for understanding their physical properties . The thermal degradation kinetics of the compounds were analyzed using the Coats–Redfern and Horowitz–Metzger methods, providing insight into their stability .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with structural similarities to 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, HCl, has been identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Corrosion Inhibition
In the realm of industrial chemistry, benzimidazole derivatives like 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol have been studied for their potential as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds exhibit good inhibition efficiency, which increases with concentration (Yadav et al., 2013).
Antimicrobial Activities
1,2,4-Triazole derivatives have shown significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Chemical Properties and Synthesis
Studies have focused on the synthesis and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, indicating the growing interest in 1,2,4-triazole derivatives for the manufacture of new native drugs (Safonov et al., 2017).
Veterinary Medicine
Compounds structurally related to 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, HCl, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, have shown potential in veterinary medicine. They demonstrate antimicrobial and antifungal effects and have been investigated for the treatment of fungal diseases in animals (Ohloblina et al., 2022).
Tuberculostatic Activity
Some derivatives, like phenylpiperazineacetic hydrazide cyclization products, have been evaluated for their tuberculostatic activity, showcasing the therapeutic potential of these compounds in treating tuberculosis (Foks et al., 2004).
Mecanismo De Acción
Target of Action
The compound 5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them important in the development of innovative drugs . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways . For instance, they have been reported to inhibit the influenza A virus and Coxsackie B4 virus .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as lidocaine and prilocaine, have been studied .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQHZTQFZVFLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)





![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)
